Cas no 2680821-21-8 (3-{(prop-2-en-1-yloxy)carbonylamino}-4H,6H,7H-thieno3,2-cpyran-2-carboxylic acid)

3-{(prop-2-en-1-yloxy)carbonylamino}-4H,6H,7H-thieno3,2-cpyran-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2680821-21-8
- 3-{[(prop-2-en-1-yloxy)carbonyl]amino}-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid
- EN300-28286603
- 3-{(prop-2-en-1-yloxy)carbonylamino}-4H,6H,7H-thieno3,2-cpyran-2-carboxylic acid
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- インチ: 1S/C12H13NO5S/c1-2-4-18-12(16)13-9-7-6-17-5-3-8(7)19-10(9)11(14)15/h2H,1,3-6H2,(H,13,16)(H,14,15)
- InChIKey: ABDMSBYQHSOKSI-UHFFFAOYSA-N
- ほほえんだ: S1C(C(=O)O)=C(C2COCCC1=2)NC(=O)OCC=C
計算された属性
- せいみつぶんしりょう: 283.05144369g/mol
- どういたいしつりょう: 283.05144369g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 375
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 113Ų
3-{(prop-2-en-1-yloxy)carbonylamino}-4H,6H,7H-thieno3,2-cpyran-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28286603-0.1g |
3-{[(prop-2-en-1-yloxy)carbonyl]amino}-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid |
2680821-21-8 | 0.1g |
$1144.0 | 2023-09-08 | ||
Enamine | EN300-28286603-0.5g |
3-{[(prop-2-en-1-yloxy)carbonyl]amino}-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid |
2680821-21-8 | 0.5g |
$1247.0 | 2023-09-08 | ||
Enamine | EN300-28286603-1.0g |
3-{[(prop-2-en-1-yloxy)carbonyl]amino}-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid |
2680821-21-8 | 1g |
$1414.0 | 2023-05-25 | ||
Enamine | EN300-28286603-2.5g |
3-{[(prop-2-en-1-yloxy)carbonyl]amino}-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid |
2680821-21-8 | 2.5g |
$2548.0 | 2023-09-08 | ||
Enamine | EN300-28286603-1g |
3-{[(prop-2-en-1-yloxy)carbonyl]amino}-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid |
2680821-21-8 | 1g |
$1299.0 | 2023-09-08 | ||
Enamine | EN300-28286603-10g |
3-{[(prop-2-en-1-yloxy)carbonyl]amino}-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid |
2680821-21-8 | 10g |
$5590.0 | 2023-09-08 | ||
Enamine | EN300-28286603-5g |
3-{[(prop-2-en-1-yloxy)carbonyl]amino}-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid |
2680821-21-8 | 5g |
$3770.0 | 2023-09-08 | ||
Enamine | EN300-28286603-10.0g |
3-{[(prop-2-en-1-yloxy)carbonyl]amino}-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid |
2680821-21-8 | 10g |
$6082.0 | 2023-05-25 | ||
Enamine | EN300-28286603-0.25g |
3-{[(prop-2-en-1-yloxy)carbonyl]amino}-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid |
2680821-21-8 | 0.25g |
$1196.0 | 2023-09-08 | ||
Enamine | EN300-28286603-5.0g |
3-{[(prop-2-en-1-yloxy)carbonyl]amino}-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid |
2680821-21-8 | 5g |
$4102.0 | 2023-05-25 |
3-{(prop-2-en-1-yloxy)carbonylamino}-4H,6H,7H-thieno3,2-cpyran-2-carboxylic acid 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
3-{(prop-2-en-1-yloxy)carbonylamino}-4H,6H,7H-thieno3,2-cpyran-2-carboxylic acidに関する追加情報
Introduction to 3-{(prop-2-en-1-yloxy)carbonylamino}-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid (CAS No. 2680821-21-8)
3-{(prop-2-en-1-yloxy)carbonylamino}-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No. 2680821-21-8), is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thienopyranone class, a heterocyclic scaffold known for its broad spectrum of biological activities. The unique arrangement of functional groups in its molecular structure positions it as a promising candidate for further exploration in drug discovery and development.
The molecular structure of 3-{(prop-2-en-1-yloxy)carbonylamino}-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid features a thiophene ring fused with a pyranone moiety, which is further modified by an amide linkage and an ester group. The presence of these functional groups contributes to its potential pharmacological properties. Specifically, the amide group can interact with biological targets such as enzymes and receptors, while the ester functionality may influence solubility and metabolic stability.
In recent years, there has been growing interest in thienopyranone derivatives due to their demonstrated efficacy in various preclinical studies. These compounds have shown promise as inhibitors of key enzymes involved in inflammatory pathways, making them relevant for the development of anti-inflammatory therapeutics. Additionally, their structural motifs are reminiscent of natural products with known bioactivity, suggesting that they may possess additional therapeutic benefits beyond their primary intended use.
One of the most compelling aspects of 3-{(prop-2-en-1-yloxy)carbonylamino}-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid is its potential as a scaffold for structure-based drug design. The rigid heterocyclic core provides a stable framework for optimization through medicinal chemistry techniques such as analog synthesis and computational modeling. These approaches can be used to fine-tune the compound’s pharmacokinetic properties and improve its binding affinity to biological targets.
Recent advancements in synthetic methodologies have enabled the efficient preparation of complex thienopyranone derivatives like 3-{(prop-2-en-1-yloxy)carbonylamino}-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have been employed to introduce specific functional groups with high precision. These synthetic strategies not only enhance the accessibility of the compound but also allow for rapid diversification of its structural analogs.
The biological evaluation of 3-{(prop-2-en-1-yloxy)carbonylamino}-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid has revealed several intriguing properties. In vitro studies have demonstrated its ability to modulate pathways associated with neurodegeneration and cancer progression. For instance, preliminary data suggest that it may inhibit the activity of kinases involved in cell proliferation and survival signaling. These findings align with the broader efforts to develop small-molecule inhibitors for oncological applications.
Furthermore, the compound’s interaction with biological targets has been explored using biophysical techniques such as surface plasmon resonance (SPR) and X-ray crystallography. These studies have provided insights into its binding mode and affinity for specific proteins. Such structural information is crucial for optimizing its pharmacological profile and minimizing off-target effects.
The potential therapeutic applications of 3-{(prop-2-en-1-yloxy)carbonylamino}-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid extend beyond oncology and inflammation. Its unique chemical structure also makes it a valuable tool for investigating mechanisms related to metabolic diseases and neurodegenerative disorders. For example, its ability to interact with lipases and proteases suggests that it could be developed into a therapeutic agent for managing metabolic syndrome.
In conclusion,3-{(prop-2-en-1-yloxy)carbonylamino}-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid (CAS No. 2680821-21-8) represents a promising compound in the realm of pharmaceutical research. Its structural complexity and demonstrated biological activity position it as a candidate for further development into novel therapeutics targeting various diseases. As synthetic chemistry continues to evolve and our understanding of biological pathways deepens, this compound is poised to play a significant role in future drug discovery efforts.
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